molecular formula C9H11NO3S2 B13159265 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde

Cat. No.: B13159265
M. Wt: 245.3 g/mol
InChI Key: CDLMVWJFAAWTSM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde, often involves heterocyclization reactions. Common synthetic methods include the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann synthesis . These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions.

Industrial Production Methods

Industrial production of thiophene derivatives can involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or thioethers .

Mechanism of Action

The mechanism of action of 5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular processes by binding to specific receptors or proteins . The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,1-Dioxidothiomorpholino)thiophene-2-carbaldehyde is unique due to its specific structure, which includes a dioxidothiomorpholino group. This structural feature can impart distinct chemical and biological properties, making it valuable for specific research applications .

Properties

Molecular Formula

C9H11NO3S2

Molecular Weight

245.3 g/mol

IUPAC Name

5-(1,1-dioxo-1,4-thiazinan-4-yl)thiophene-2-carbaldehyde

InChI

InChI=1S/C9H11NO3S2/c11-7-8-1-2-9(14-8)10-3-5-15(12,13)6-4-10/h1-2,7H,3-6H2

InChI Key

CDLMVWJFAAWTSM-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CCN1C2=CC=C(S2)C=O

Origin of Product

United States

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